REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[C:17]3[C:12]([C:13](=[O:27])[N:14](COC(=O)C(C)(C)C)[CH:15]=[N:16]3)=[CH:11][C:10]=2[O:28][CH3:29])[CH:5]=[CH:4][N:3]=[CH:2]1>N>[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[C:17]3[C:12]([C:13](=[O:27])[NH:14][CH:15]=[N:16]3)=[CH:11][C:10]=2[O:28][CH3:29])[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
7-(2-(imidazol-1-yl)ethoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
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Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
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N1(C=NC=C1)CCOC1=C(C=C2C(N(C=NC2=C1)COC(C(C)(C)C)=O)=O)OC
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the solid was triturated with ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCOC1=C(C=C2C(NC=NC2=C1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 412 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |